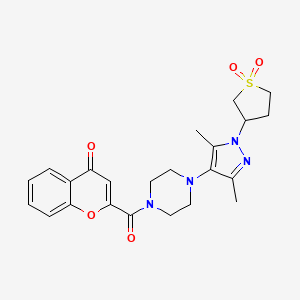
2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions The synthesis of 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate generally involves the following key steps:
Formation of the thiophene-based oxadiazole intermediate through a cyclization reaction.
Alkylation of piperidine with the oxadiazole moiety.
Acetylation of the final product to introduce the acetate group. Each step requires specific reagents and reaction conditions, including acidic or basic catalysts, organic solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods On an industrial scale, the synthesis may be optimized through:
Use of high-throughput reactors to manage temperature and reaction time precisely.
Implementation of green chemistry principles to reduce waste and improve efficiency.
Continuous flow systems to streamline the synthetic process.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes This compound can undergo various chemical reactions, including:
Oxidation and Reduction: : Given its complex structure, selective oxidation or reduction can modify specific functional groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the oxadiazole and thiophene rings.
Hydrolysis: : The ester functional group (acetate) can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions Used
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.
Major Products Formed The primary products formed will depend on the specific reaction conditions, but may include:
Modified thiophene or oxadiazole derivatives.
Deacetylated forms if hydrolysis occurs.
Fully reduced or oxidized derivatives.
4. Scientific Research Applications: This compound has wide-ranging applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of novel organic compounds.
Biology: : Potential use in studying enzyme interactions due to its complex structure.
Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: : May be used as an intermediate in the synthesis of specialized materials or active pharmaceutical ingredients.
5. Mechanism of Action: The compound’s mechanism of action, particularly in a biological context, involves:
Molecular Targets: : Potential interaction with various enzymes and receptors due to its unique structure.
Pathways Involved: : May influence metabolic pathways, signal transduction, or DNA replication processes. Understanding its exact mechanism requires detailed biochemical studies and computational modeling.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds Compared to structurally related compounds:
It has a unique combination of thiophene, oxadiazole, and piperidine moieties, which may confer specific reactivity and biological activity.
Similar compounds might include those with individual thiophene or oxadiazole groups but lack the integrated functionality seen here.
List of Similar Compounds
Thiophene-2-carboxylic acid derivatives
1,2,4-Oxadiazole compounds
Piperidine-based molecules
In essence, 2-Methyl-1-oxo-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-2-yl acetate is a multifaceted compound with significant potential in various fields of scientific research and industrial applications. Its intricate structure allows for diverse reactivity and promising biological activities, making it a subject of ongoing study and interest.
Propiedades
IUPAC Name |
[2-methyl-1-oxo-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-12(22)24-18(2,3)17(23)21-7-4-5-13(10-21)9-15-19-16(20-25-15)14-6-8-26-11-14/h6,8,11,13H,4-5,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZGMLUMYDMDHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2706166.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2706167.png)
![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2706168.png)

![1-acetyl-N-[(4-fluorophenyl)methyl]azetidine-3-carboxamide](/img/structure/B2706172.png)
![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)
![2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2706177.png)




![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

